molecular formula C11H14BBrClNO2 B6308226 2-Bromo-5-chloropyridine-3-boronic acid pinacol ester CAS No. 2121511-83-7

2-Bromo-5-chloropyridine-3-boronic acid pinacol ester

Cat. No.: B6308226
CAS No.: 2121511-83-7
M. Wt: 318.40 g/mol
InChI Key: VCCXYDOXOQYYKI-UHFFFAOYSA-N
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Description

2-Bromo-5-chloropyridine-3-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloropyridine-3-boronic acid pinacol ester typically involves the borylation of 2-Bromo-5-chloropyridine. This process can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound often employs large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The reaction conditions typically involve the use of palladium catalysts, base, and solvents under controlled temperatures and pressures .

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloropyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several steps:

Comparison with Similar Compounds

2-Bromo-5-chloropyridine-3-boronic acid pinacol ester can be compared with other boronic esters, such as:

Uniqueness

The presence of both bromine and chlorine substituents, along with the boronic ester group, makes this compound unique. These substituents provide additional reactivity and versatility in synthetic applications .

Properties

IUPAC Name

2-bromo-5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(14)6-15-9(8)13/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCXYDOXOQYYKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BBrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801142805
Record name Pyridine, 2-bromo-5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121511-83-7
Record name Pyridine, 2-bromo-5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121511-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-bromo-5-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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